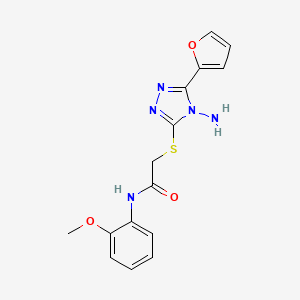
N-(1-ethyl-2-oxoindolin-5-yl)-2-methoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethyl-2-oxoindolin-5-yl)-2-methoxyacetamide, also known as EMA401, is a small molecule drug candidate that has been developed for the treatment of chronic pain. Chronic pain is a major global health problem that affects millions of people worldwide. Despite the availability of a range of pain medications, many patients still suffer from inadequate pain relief or intolerable side effects. EMA401 is a promising new drug that has shown efficacy in preclinical and clinical studies, and has the potential to provide a new treatment option for patients with chronic pain.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
- Synthesis Techniques and Biological Characteristics : The research highlights the synthesis of derivatives of 2-oxoindoline, including compounds similar to N-(1-ethyl-2-oxoindolin-5-yl)-2-methoxyacetamide. These derivatives show promise in the development of active and harmless medicines due to their nootropic activity, particularly those containing amino acid esters (Altukhov, 2014).
Biological and Pharmacological Activities
- Antimicrobial Properties : A study synthesized various derivatives similar to the compound and evaluated them for antibacterial and antifungal activities. Some of these compounds exhibited promising activities against pathogenic microorganisms (Debnath & Ganguly, 2015).
- Anticonvulsant Activities : Research has demonstrated potent anticonvulsant activities in derivatives similar to N-(1-ethyl-2-oxoindolin-5-yl)-2-methoxyacetamide. These compounds were effective in seizure tests in mice and compared favorably with established anticonvulsants (Choi, Stables, & Kohn, 1996).
Chemical and Spectroscopic Analysis
- Structural Characterization : Another study involved the synthesis and characterization of isatin-appended compounds, offering insights into their chemical structure through various spectroscopic techniques. These compounds show potential in chemical sensing applications (Dhara, Jana, Guchhait, & Kar, 2014).
- Quantum-Chemical Studies : Novel compounds synthesized from isatin derivatives, including structures similar to N-(1-ethyl-2-oxoindolin-5-yl)-2-methoxyacetamide, were characterized and analyzed for their electronic and antioxidant properties through quantum-chemical calculations (Çavuş, Yakan, Muğlu, & Bakır, 2020).
Miscellaneous Applications
- Analytical Chemistry Applications : A study explored the use of related compounds in the analysis and detection of herbicides in natural water, highlighting the diverse applications of these compounds in environmental monitoring (Zimmerman, Schneider, & Thurman, 2002).
- Synthetic Approaches : Research on the synthesis of various isatin derivatives, including compounds structurally related to N-(1-ethyl-2-oxoindolin-5-yl)-2-methoxyacetamide, demonstrated improved physical properties and changes in bioactivities. These compounds were synthesized through various chemical reactions, showing significant antimicrobial activity against certain bacteria (Qin, Song, Han, Wang, & Yu, 2011).
Eigenschaften
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-15-11-5-4-10(14-12(16)8-18-2)6-9(11)7-13(15)17/h4-6H,3,7-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLMCBKNCJPTMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxoindolin-5-yl)-2-methoxyacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2429011.png)
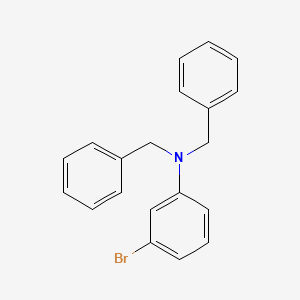
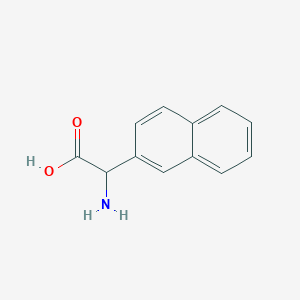
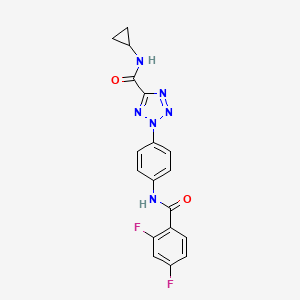
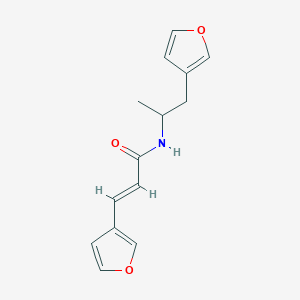
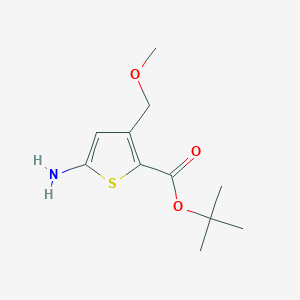
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2429020.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethoxyphenethyl)oxalamide](/img/structure/B2429021.png)
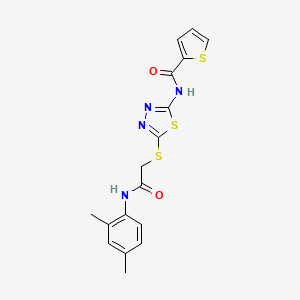

![5-methyl-1-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2429028.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}furan-3-carboxamide](/img/structure/B2429030.png)
